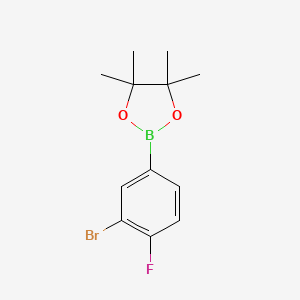

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1646842-16-1

Cat. No.: VC8080241

Molecular Formula: C12H15BBrFO2

Molecular Weight: 300.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1646842-16-1 |

|---|---|

| Molecular Formula | C12H15BBrFO2 |

| Molecular Weight | 300.96 g/mol |

| IUPAC Name | 2-(3-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 |

| Standard InChI Key | GZNYEVRWYUIXSW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br |

Introduction

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis and pharmaceutical research. Its unique chemical structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. This article provides an in-depth analysis of its properties, synthesis, applications, and related research findings.

Physical and Spectroscopic Data

Synthesis

The synthesis of 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-4-fluorophenylboronic acid with pinacol in the presence of dehydrating agents such as toluene or azeotropic distillation methods. This process ensures the formation of the boronic ester group.

Applications

-

Suzuki-Miyaura Coupling Reactions:

-

The compound serves as a boronic ester reagent in palladium-catalyzed cross-coupling reactions for forming aryl-aryl or aryl-vinyl bonds.

-

Its stability and reactivity make it ideal for synthesizing complex organic molecules.

-

-

Pharmaceutical Research:

-

Used as an intermediate in the synthesis of biologically active compounds.

-

Its derivatives have potential applications in drug discovery due to their ability to form diverse chemical scaffolds.

-

-

Material Science:

-

The compound is utilized in the development of advanced materials like OLEDs (organic light-emitting diodes).

-

Related Research Findings

Recent studies highlight the importance of boronic esters like this compound in medicinal chemistry:

-

Boronic esters are being explored as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues.

-

The compound's derivatives have shown promise in anti-cancer and anti-inflammatory drug development .

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling boronic esters apply:

-

Avoid inhalation or direct contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), such as gloves and goggles.

-

Store in a cool, dry place away from heat sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume